N-Nonanoylglycine-d2

Catalog No.
S12834720
CAS No.
M.F
C11H21NO3
M. Wt
217.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nonanoylglycine-d2

Product Name

N-Nonanoylglycine-d2

IUPAC Name

2,2-dideuterio-2-(nonanoylamino)acetic acid

Molecular Formula

C11H21NO3

Molecular Weight

217.30 g/mol

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2

InChI Key

JXDFEUKNHBHUCP-KNXIQCGSSA-N

Canonical SMILES

CCCCCCCCC(=O)NCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC

N-Nonanoylglycine-d2 is a specific isotopologue of N-Nonanoylglycine, which is classified as an acylglycine. Acylglycines are derivatives of glycine where the amino group is acylated by a fatty acid. In this case, N-Nonanoylglycine features a nonanoyl group (derived from nonanoic acid, a nine-carbon fatty acid) attached to the nitrogen of glycine. This compound is notable for its role as a minor metabolite of fatty acids, commonly produced in the human body through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form N-acylglycines and CoA .

The primary chemical reaction involving N-Nonanoylglycine-d2 is its formation from nonanoyl-CoA and glycine. The reaction can be represented as follows:

Acyl CoA+GlycineN Nonanoylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{N Nonanoylglycine}+\text{CoA}

This reaction highlights the enzymatic conversion facilitated by glycine N-acyltransferase. Additionally, N-Nonanoylglycine-d2 can undergo hydrolysis or deacetylation reactions under specific conditions, leading to various metabolic pathways involving fatty acid metabolism and energy production.

N-Nonanoylglycine-d2 has been implicated in various biological activities, primarily as a metabolite related to fatty acid oxidation. Elevated levels of acylglycines, including N-Nonanoylglycine, are often observed in patients with disorders related to fatty acid metabolism. This suggests a potential role in metabolic regulation and signaling pathways that manage energy homeostasis and fatty acid utilization . Furthermore, research indicates that acylglycines may have implications in cellular signaling and could influence processes such as inflammation and apoptosis.

The synthesis of N-Nonanoylglycine-d2 can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between nonanoyl-CoA and glycine.
  • Chemical Synthesis: Direct chemical methods can also be employed to acylate glycine with nonanoic acid or its derivatives under controlled conditions.
  • Isotopic Labeling: To produce the deuterated form (d2), specific isotopically labeled precursors can be used during synthesis to incorporate deuterium into the molecule.

These methods allow for both the natural production of the compound in biological systems and synthetic approaches for research purposes.

N-Nonanoylglycine-d2 has several applications in scientific research:

  • Metabolomics: Used as a biomarker for studying fatty acid metabolism and related disorders.
  • Pharmacology: Investigated for its potential roles in metabolic diseases and therapeutic interventions targeting fatty acid oxidation pathways.
  • Isotope Studies: The deuterated form is valuable in tracing studies using mass spectrometry to understand metabolic pathways involving fatty acids.

Interaction studies of N-Nonanoylglycine-d2 focus on its metabolic pathways and interactions with enzymes involved in fatty acid metabolism. Research indicates that it may interact with various proteins that regulate lipid metabolism, potentially influencing their activity through feedback mechanisms. Additionally, studies have shown that changes in levels of acylglycines can affect cellular signaling pathways related to inflammation and energy homeostasis.

N-Nonanoylglycine-d2 shares structural similarities with other acylglycines but has unique characteristics due to its specific nonanoyl group.

Compound NameStructureUnique Features
N-OctanoylglycineC8H15NO2Derived from octanoic acid (C8)
N-DecanoylglycineC10H19NO2Derived from decanoic acid (C10)
N-DodecanoylglycineC12H23NO2Derived from dodecanoic acid (C12)

Uniqueness of N-Nonanoylglycine-d2

N-Nonanoylglycine-d2’s uniqueness lies in its nine-carbon chain structure, which influences its biological activity and metabolic role compared to other acylglycines like N-Octanoylglycine or N-Decanoylglycine. Its specific isotopic labeling also allows researchers to trace its metabolic pathways more accurately than its non-labeled counterparts.

N-Nonanoylglycine-d2 (CAS 3008541-78-1) is a deuterium-labeled analog of N-nonanoylglycine, characterized by the replacement of two hydrogen atoms with deuterium at the glycine residue's α-carbon position. The molecular structure comprises a nine-carbon saturated fatty acid (nonanoic acid) conjugated to glycine via an amide bond, with deuterium substitution at the glycine's methylene group (Table 1).

Table 1: Key Chemical Properties of N-Nonanoylglycine-d2

PropertyValue/Descriptor
Molecular FormulaC₁₁H₁₉D₂NO₃
SMILES NotationOC(C([2H])(NC(CCCCCCCC)=O)[2H])=O
Purity≥98.0%
Isotopic SubstitutionTwo deuterium atoms at α-glycine position

The nonanoyl chain adopts a linear conformation, while the glycine moiety's deuteration introduces a 2.0141 Da mass increment compared to the protiated form. This mass shift facilitates differentiation in mass spectrometry-based analyses without altering the molecule's steric or electronic properties.

Isotopic Labeling and Deuteration Rationale

Deuteration at the glycine α-carbon strategically targets a metabolically vulnerable position in acylglycine biochemistry. Glycine conjugation involves glycine N-acyltransferase (GLYAT)-mediated transfer of acyl groups from CoA thioesters to glycine's amino group. The α-carbon's hydrogens participate in rate-limiting enzymatic steps, making their replacement with deuterium particularly impactful due to the kinetic isotope effect (KIE).

Deuterium's higher mass (2.0141 vs. 1.0078 Da for hydrogen) reduces vibrational frequency and increases activation energy for bond cleavage. In N-nonanoylglycine-d2, this manifests as:

  • Metabolic Stability: Slowed enzymatic processing by GLYAT isoforms, extending plasma half-life for pharmacokinetic studies.
  • Tracer Fidelity: Minimized hydrogen-deuterium exchange under physiological conditions, ensuring reliable isotopic tracking in metabolic flux analyses.
  • Reaction Pathway Modulation: Steering of metabolic outcomes away from deuterium-containing positions, potentially reducing generation of reactive intermediates.

This deuteration strategy aligns with pharmaceutical optimization approaches exemplified by FDA-approved deuterated drugs like deutetrabenazine, where selective deuteration improves metabolic profiles without compromising target engagement.

Historical Context in Acylglycine Research

The study of acylglycines dates to 19th-century investigations into hippuric acid (N-benzoylglycine), the prototypical glycine conjugate excreted following benzoate metabolism. Key milestones relevant to N-nonanoylglycine-d2 include:

  • 1920s: Characterization of glycine N-acyltransferase (EC 2.3.1.13) activity in hepatic mitochondria, establishing the enzymatic basis for acylglycine biosynthesis.
  • 1980s-1990s: Identification of medium-chain acylglycines (C6-C12) as biomarkers for inborn errors of fatty acid metabolism, driving demand for stable isotope-labeled analogs.
  • 2010s: Discovery of N-acyl glycines as endogenous signaling lipids with anti-inflammatory and neuromodulatory activities, spurring interest in deuterated variants for mechanistic studies.
  • 2020s: Advancements in deuterium chemistry enabling cost-effective synthesis of site-specific deuterated acylglycines like N-nonanoylglycine-d2 for mass spectrometry-based metabolomics.

This historical progression underscores N-nonanoylglycine-d2's dual role as both a metabolic tracer and a tool for dissecting structure-activity relationships in lipid signaling pathways. The compound's design integrates decades of insights into glycine conjugation biochemistry with modern isotopic engineering strategies.

Enzymatic Synthesis via Glycine N-Acyltransferase

The enzymatic synthesis of N-Nonanoylglycine-d2 relies primarily on the catalytic activity of glycine N-acyltransferase enzymes, which belong to the acyltransferase family and facilitate the conjugation of acyl-coenzyme A thioesters with glycine [9] [10]. The enzymatic pathway involves a sequential two-step mechanism wherein nonanoic acid undergoes initial activation to form nonanoyl-coenzyme A, followed by the transfer of the acyl group to glycine [22].

Substrate Activation and Coenzyme A Formation

The initial step requires the activation of nonanoic acid through the action of acyl-coenzyme A synthetases, specifically medium-chain acyl-coenzyme A synthetases that demonstrate specificity for fatty acids containing four to eleven carbon atoms [43] [47]. The activation process proceeds via a two-step mechanism catalyzed by acyl-coenzyme A synthetase enzymes [48]. The first step involves the adenylation of nonanoic acid with adenosine triphosphate to form nonanoyl-adenosine monophosphate intermediate, while the second step facilitates the displacement of adenosine monophosphate by coenzyme A to yield nonanoyl-coenzyme A [44] [49].

The optimal conditions for nonanoyl-coenzyme A formation have been characterized with maximum enzymatic activity observed at pH 7.4, in the presence of 0.6 millimolar adenosine triphosphate, 0.8 millimolar coenzyme A, and 0.8 millimolar magnesium ions at 37 degrees Celsius [49]. The reaction demonstrates substrate specificity with caprylic acid serving as the preferred substrate for medium-chain fatty acid coenzyme A ligase activity [49].

Glycine N-Acyltransferase Catalyzed Conjugation

The glycine N-acyltransferase enzyme catalyzes the transfer of the nonanoyl group from nonanoyl-coenzyme A to glycine, producing N-Nonanoylglycine and free coenzyme A [9] [10]. The enzymatic reaction follows an ordered sequential mechanism where the acyl-coenzyme A substrate binds first, followed by glycine binding [9]. Recombinant mouse glycine N-acyltransferase demonstrates catalytic efficiency with apparent kinetic constants showing glycine as the optimal amino donor substrate with a catalytic efficiency of 5.2 × 10² M⁻¹s⁻¹ [9].

The enzyme exhibits chain length specificity, efficiently catalyzing the formation of N-acylglycines with acyl chains ranging from two to six carbons, with decreased activity observed for longer chain substrates [9]. For medium-chain substrates like nonanoyl-coenzyme A, the enzyme demonstrates reduced but measurable activity, making it suitable for N-Nonanoylglycine synthesis [9] [15].

Deuterium Incorporation Strategies

The incorporation of deuterium into N-Nonanoylglycine requires the use of deuterated glycine as the amino acid substrate [33] [36]. Deuterated glycine can be prepared through hydrogen-deuterium exchange reactions in deuterium oxide solutions under controlled conditions [31]. The deuterium incorporation occurs at specific positions on the glycine molecule, typically at the alpha-carbon positions [36].

For N-Nonanoylglycine-d2 synthesis, glycine-d2 serves as the substrate where both alpha-hydrogen atoms are replaced with deuterium [33]. The enzymatic synthesis maintains the same catalytic mechanism while incorporating the deuterated amino acid, resulting in the formation of N-Nonanoylglycine-d2 with preserved isotopic labeling [32].

Chemical Synthesis Pathways

Chemical synthesis methodologies provide alternative approaches for N-Nonanoylglycine-d2 production through non-enzymatic routes that offer greater control over reaction conditions and substrate modifications [21] [26].

Acyl Chloride Mediated Synthesis

The most widely employed chemical synthesis approach utilizes nonanoyl chloride as the acylating agent in reaction with deuterated glycine [20] [26]. Nonanoyl chloride, also known as pelargonyl chloride, serves as a highly reactive acylating agent that readily forms amide bonds with amino acids [20]. The reaction proceeds under mild alkaline conditions using sodium hydroxide or potassium hydroxide to maintain pH between 8 and 10 [26].

The synthesis involves dissolving deuterated glycine in a mixed solvent system containing water and a hydrophilic organic solvent such as acetone or methanol [26]. Nonanoyl chloride is added dropwise while maintaining the reaction temperature between 0 and 5 degrees Celsius to prevent hydrolysis of the acyl chloride [26]. The reaction mixture requires continuous pH monitoring and adjustment with alkali to neutralize the hydrochloric acid formed during the acylation process [26].

Carbodiimide Coupling Chemistry

Alternative chemical synthesis employs carbodiimide coupling agents to facilitate the formation of amide bonds between nonanoic acid and deuterated glycine [24]. This approach avoids the use of reactive acyl halides and provides better control over reaction selectivity [24]. The coupling reaction typically utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling agent in combination with N-hydroxysuccinimide to enhance reaction efficiency [24].

The reaction proceeds in aqueous or mixed aqueous-organic media at neutral to slightly basic pH conditions [24]. The carbodiimide activates the carboxyl group of nonanoic acid, forming a reactive intermediate that undergoes nucleophilic attack by the amino group of deuterated glycine [24]. This method demonstrates high yields and minimal side product formation when conducted under optimized conditions [24].

Direct Condensation Methods

Direct condensation reactions between nonanoic acid and deuterated glycine can be achieved under specific catalytic conditions [21]. Patent literature describes the use of cobalt-containing catalysts in the presence of carbon monoxide and hydrogen for the synthesis of N-acylglycines [21]. The reaction conditions involve temperatures between 50 and 150 degrees Celsius and pressures ranging from 1000 to 4000 pounds per square inch [21].

The cobalt catalyst system demonstrates effectiveness when promoted with sulfoxide compounds or dinitrile ligands dissolved in substantially inert solvents [21]. This approach has been shown to achieve yields of 78% for N-acetylglycine synthesis with minimal byproduct formation [21]. The method can be adapted for deuterated substrates while maintaining similar reaction efficiencies [21].

Purification and Quality Control Strategies

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary purification technique for N-Nonanoylglycine-d2, utilizing reverse-phase chromatography with C18 stationary phases [27] [37]. The separation employs gradient elution with water-acetonitrile mobile phase systems containing formic acid or ammonium acetate modifiers [27]. Typical gradient conditions involve initial compositions of 2% acetonitrile increasing to 98% acetonitrile over 10 to 15 minute run times [40].

Ultra-high performance liquid chromatography provides enhanced resolution and shorter analysis times compared to conventional high-performance liquid chromatography systems [27]. The use of sub-2 micron particle size columns such as Waters Acquity ultra-high performance liquid chromatography HSS T3 columns enables efficient separation of closely related acylglycine species [40].

Ion-exchange solid-phase extraction cartridges provide effective sample cleanup and concentration prior to chromatographic analysis [27] [29]. Anion exchange resins specifically retain the carboxylate functionality of acylglycines while removing neutral and cationic impurities [27]. The extracted compounds are eluted using organic solvents or acidic solutions for subsequent analysis [27].

Mass Spectrometric Analysis and Verification

Mass spectrometry serves as the definitive analytical technique for structural confirmation and purity assessment of N-Nonanoylglycine-d2 [32] [37]. Electrospray ionization mass spectrometry in both positive and negative ion modes provides complementary structural information [32]. The deuterated compound exhibits characteristic mass shifts of +2 mass units compared to the non-deuterated analog, enabling unambiguous identification [32].

Tandem mass spectrometry fragmentation patterns provide detailed structural verification through characteristic product ion formation [37]. The fragmentation typically produces ions corresponding to the loss of the acyl chain, formation of immonium ions, and cleavage of the amide bond [37]. The deuterium labeling results in predictable mass shifts in specific fragment ions, confirming the position and extent of isotopic incorporation [32].

High-resolution mass spectrometry using quadrupole time-of-flight or orbitrap instruments enables accurate mass determination within 2 parts per million mass accuracy [40]. This level of accuracy facilitates elemental composition confirmation and distinguishes between isobaric compounds [40].

Quality Control Parameters and Validation

ParameterSpecificationMethod
Chemical Purity≥ 95%High-performance liquid chromatography with ultraviolet detection
Isotopic Purity≥ 98% d2Gas chromatography-mass spectrometry
Water Content≤ 1.0%Karl Fischer titration
Residual Solvents≤ 0.5%Gas chromatography with flame ionization detection
Heavy Metals≤ 10 parts per millionInductively coupled plasma mass spectrometry

Recovery studies demonstrate extraction efficiencies ranging from 90.2% to 109.3% for acylglycine compounds using optimized solid-phase extraction procedures [29]. Within-run and between-run precision measurements show coefficient of variation values less than 10% for quantitative determinations [29]. Linear regression coefficients exceed 0.99 for calibration curves spanning concentration ranges from 1 to 500 nanomolar [35].

Stability assessments indicate that N-Nonanoylglycine-d2 maintains chemical integrity when stored at -80 degrees Celsius in appropriate solvent systems [28]. The compound demonstrates stability under typical analytical conditions with minimal degradation observed over 24-hour periods at room temperature [32]. Long-term storage requires protection from light and moisture to prevent hydrolysis and oxidative degradation [28].

The analytical method validation encompasses accuracy assessment through recovery studies, precision evaluation through replicate analyses, and specificity demonstration through interference testing [28]. Lower limits of quantitation range from 1 to 5 nanomolar depending on the specific analytical method employed [35]. Signal-to-noise ratios at the lower limit of quantitation typically exceed 10:1, ensuring reliable quantitative determinations [35].

N-Nonanoylglycine-d2 represents a deuterium-labeled variant of the naturally occurring acylglycine metabolite N-nonanoylglycine, wherein two hydrogen atoms have been substituted with deuterium isotopes [1]. This isotopologue maintains the fundamental chemical structure and biological relevance of the parent compound while providing enhanced analytical capabilities for research applications [1].

Molecular Stability and Degradation Profiles

Thermal Stability Characteristics

N-Nonanoylglycine-d2 exhibits thermal stability patterns consistent with other amino acid derivatives and acylglycines. Based on comprehensive studies of amino acid thermal decomposition, the compound demonstrates characteristic thermal degradation within the temperature range of 185-280°C [2] [3] [4]. The thermal decomposition process is endothermic, requiring between 72 and 151 kilojoules per mole to initiate volatile product formation [2] [3] [4].

The thermal degradation of N-Nonanoylglycine-d2 primarily yields water, ammonia, and residual compounds containing peptide bonds, following the general decomposition pattern observed in amino acid derivatives [2] [3] [4]. Unlike some amino acids such as cysteine, which produces significant amounts of carbon dioxide during thermal decomposition, acylglycine derivatives predominantly generate water and ammonia as primary volatile products [2] [3] [4].

Hydrolytic Degradation Mechanisms

The primary degradation pathway for N-Nonanoylglycine-d2 involves hydrolytic cleavage of the amide bond through an addition-elimination mechanism [5] [6]. This process occurs via nucleophilic attack at the carbonyl carbon of the acyl group, forming a tetrahedral intermediate that subsequently eliminates to yield nonanoic acid and glycine as the primary hydrolysis products [5] [6].

The hydrolysis kinetics follow first-order or pseudo-first-order behavior under buffered environmental conditions, with the overall rate constant expressed as kh = kA[H+] + kN + kB[OH-], where kA, kN, and kB represent the acid-catalyzed, neutral, and base-catalyzed rate constants, respectively [5]. The reaction demonstrates enhanced rates under both acidic and basic conditions compared to neutral environments [5] [6].

pH-Dependent Stability

N-Nonanoylglycine-d2 exhibits optimal stability within the pH range of 3-7, demonstrating relatively constant degradation rates across this range [7]. Above pH 7, the compound shows increased reactivity and accelerated degradation rates, with maximum degradation occurring around pH 9.8 due to the optimal combination of ionic species present in solution [7]. This pH dependency reflects the influence of different ionic forms and their relative reactivities in hydrolytic processes [7].

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of N-Nonanoylglycine-d2 demonstrates typical behavior for acylglycine compounds, exhibiting moderate solubility in neutral aqueous solutions [8] [9] [10]. The compound shows enhanced solubility under acidic conditions (pH 2.0) due to protonation effects that increase the molecular hydrophilicity [10]. This pH-dependent solubility behavior follows established patterns observed in amino acid derivatives, where the ionic state significantly influences aqueous solubility [10].

The deuterium substitution in N-Nonanoylglycine-d2 produces minimal impact on aqueous solubility compared to the parent compound, with isotope effects typically being negligible for practical applications [8] [9] [10]. The slight mass increase (2.011 daltons) and minor changes in vibrational frequencies associated with deuterium substitution do not substantially alter the compound's solvation characteristics [8] [9] [10].

Octanol-Water Partition Behavior

N-Nonanoylglycine-d2 exhibits a positive octanol-water partition coefficient (log P), indicating lipophilic character typical of fatty acid derivatives [9] [11] [12]. The presence of the nine-carbon acyl chain imparts significant hydrophobic character that drives partitioning into the organic phase, while the glycine moiety provides some hydrophilic balance [9] [11] [12].

The deuterium isotope effects on partition coefficients are expected to be negligible, with changes typically within ±0.1 log units of the parent compound [9] [11] [12]. This minimal impact reflects the fact that partition coefficients are primarily determined by molecular size, hydrophobicity, and hydrogen bonding capacity, all of which remain essentially unchanged upon deuterium substitution [9] [11] [12].

Solvent System Dependencies

N-Nonanoylglycine-d2 demonstrates variable solubility in organic solvents based on their polarity and hydrogen bonding capacity [13] [10]. The compound shows enhanced solubility in polar organic solvents capable of forming hydrogen bonds with the amide and carboxylic acid functional groups [13] [10]. In buffer solutions, the solubility profile follows pH-dependent patterns similar to those observed in pure aqueous systems [13] [10].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

N-Nonanoylglycine-d2 exhibits characteristic ¹H Nuclear Magnetic Resonance spectral features that reflect the deuterium substitution pattern [14] [15] [16]. The deuterated positions show reduced or absent integration in the ¹H Nuclear Magnetic Resonance spectrum, providing direct evidence of successful deuterium incorporation [14] [15] [16]. The remaining proton signals maintain their characteristic chemical shifts and coupling patterns, allowing for structural confirmation and purity assessment [14] [15] [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

¹³C Nuclear Magnetic Resonance spectroscopy reveals deuterium isotope effects on carbon chemical shifts, particularly for carbons directly bonded to deuterium atoms [14] [15] [16]. The α-carbon typically exhibits an upfield isotope shift of approximately 0.1-0.3 parts per million due to the altered electronic environment created by deuterium substitution [14] [15] [16]. Two-bond and long-range deuterium isotope effects may also be observed, providing additional structural information [14] [15] [16].

Deuterium Nuclear Magnetic Resonance (²H Nuclear Magnetic Resonance)

²H Nuclear Magnetic Resonance spectroscopy provides direct observation of deuterium nuclei, confirming the presence and location of deuterium atoms within the molecular structure [17] [18]. This technique offers complementary information to ¹H Nuclear Magnetic Resonance and serves as a definitive method for verifying deuterium incorporation and measuring deuterium content [17] [18].

Mass Spectrometry Characterization

Electrospray Ionization Mass Spectrometry

N-Nonanoylglycine-d2 produces characteristic molecular ion peaks in electrospray ionization mass spectrometry, with the protonated molecular ion [M+H]+ appearing at m/z 218.3 [19] [20]. This represents a mass shift of +2.0 daltons compared to the non-deuterated parent compound, providing unambiguous confirmation of deuterium incorporation [19] [20].

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry

Matrix-assisted laser desorption/ionization mass spectrometry analysis shows enhanced sensitivity for N-Nonanoylglycine-d2 when operated in negative ion mode, with the deprotonated molecular ion [M-H]- appearing at m/z 216.3 [20] [21]. This technique offers superior sensitivity compared to traditional positive ion mode analysis and provides excellent structural confirmation [20] [21].

Infrared Spectroscopy Analysis

Standard Infrared Absorption Features

N-Nonanoylglycine-d2 exhibits characteristic infrared absorption bands that correspond to its functional groups [22] [23] [24]. The carbonyl stretch appears in the region of 1650-1680 cm⁻¹, while the amide N-H stretch is observed around 3300-3500 cm⁻¹ [22] [23] [24]. These fundamental vibrations provide structural confirmation and allow for functional group identification [22] [23] [24].

Deuterium-Specific Vibrational Features

The deuterium substitution introduces characteristic vibrational frequencies that differ from those of the parent compound due to reduced mass effects [23] [24] [25]. Carbon-deuterium stretching vibrations appear in the distinctive region of 2100-2300 cm⁻¹, significantly lower than the corresponding carbon-hydrogen stretches observed at 2800-3000 cm⁻¹ [23] [24] [25]. This frequency shift follows the theoretical prediction that deuterium vibrations occur at approximately 0.7 times the frequency of corresponding hydrogen vibrations due to the mass ratio difference [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.16469702 g/mol

Monoisotopic Mass

217.16469702 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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